4-(Piperidin-4-yl)butanamide
Overview
Description
“4-(Piperidin-4-yl)butanamide” belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . One method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula is C9H18N2O .Chemical Reactions Analysis
Piperidine derivatives have been found to have good biological potential and inhibitory activity . For example, compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
4-(Piperidin-4-yl)butanamide and related compounds have been the subject of vibrational spectroscopic studies using techniques like Fourier-Transform Infrared and Fourier-Transform Raman spectra. These studies have provided detailed insights into the molecular structure, electronic properties, and potential energy distribution of these compounds. Molecular docking studies suggest potential pharmacological activities, such as antidyskinetic activity, indicating their potential use in medical applications (Mary et al., 2015).
Pharmacological Properties and Synthesis
Research on derivatives of piperidines, including this compound, has explored their pharmacological properties. These studies have examined the synthesis of various derivatives and their potential applications in areas like neurology and pharmacology (Vardanyan, 2018).
Molecular Modeling and Inhibitory Activities
Investigations into the molecular structure and inhibitory activities of this compound derivatives have led to the development of novel compounds with potential pharmacological applications. This includes studies on their binding affinity to various receptors, aiding in the development of drugs with specific target interactions (Butora et al., 2006).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(Piperidin-4-yl)butanamide” and its derivatives may have potential applications in drug discovery and other areas of research .
properties
IUPAC Name |
4-piperidin-4-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(12)3-1-2-8-4-6-11-7-5-8/h8,11H,1-7H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCYUJIGKYWAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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